molecular formula C7H9ClN2O B1594111 (5-Chloro-2-methoxyphenyl)hydrazine CAS No. 202823-24-3

(5-Chloro-2-methoxyphenyl)hydrazine

Cat. No.: B1594111
CAS No.: 202823-24-3
M. Wt: 172.61 g/mol
InChI Key: OKPVUKFDXCAPQM-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

(5-Chloro-2-methoxyphenyl)hydrazine has been utilized in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing pyrazoline derivatives with antidepressant activities as evaluated in Swiss-Webster mice (Palaska, Aytemir, Uzbay, & Erol, 2001). Similarly, Schiff bases containing a disubstituted thiazole ring, synthesized from this compound, displayed notable anti-bacterial and anti-fungal activities (Bharti, Nath, Tilak, & Singh, 2010).

Chemical Structure and Synthesis

The chemical structure and synthesis of compounds derived from this compound have been a focus of research. The compound (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene, synthesized from this hydrazine, is a notable example (Chang, Lu, & Zhao, 2009). Additionally, the compound has been used in creating molecules for crystallographic studies, such as in the synthesis of (E,E)-4,4′-Dichloro-2,2′-[azinobis(phenylmethylidyne)]diphenol (Chang, 2009).

Antimicrobial and Antifungal Studies

Compounds synthesized using this compound have shown promise in antimicrobial and antifungal studies. For instance, some newly synthesized pyrazoline and isoxazole derivatives exhibited antimicrobial and antitubercular activities (Vyas, Tala, Dhaduk, Akbari, & Joshi, 2008).

Use in Synthesis of Novel Compounds

This hydrazine has been instrumental in the synthesis of novel chemical compounds with potential therapeutic uses. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized using this compound, showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

High-Throughput Synthesis

This compound has also been used in high-throughput synthesis, demonstrating its versatility in chemical research. For instance, it was involved in the regioselective alkylations of hydrazine derivatives, facilitating the synthesis of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVUKFDXCAPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328290
Record name (5-chloro-2-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202823-24-3
Record name (5-chloro-2-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202823-24-3
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Synthesis routes and methods I

Procedure details

Tin(II)chloride dihydrate (SnCl2.2H2O, 121 g, 0.54 mol) was dissolved in 300 ml concentrated HCl at −72° C. Diazo Red RC (Azoic Diazo No. 10, C.I. 37120, Fast Red RC Salt, Aldrich Chemical Co., 50 g, 0.18 mole) was added in portions with vigorous mechanical stirring. After the addition was complete, the reaction was stirred at 0° C. for three hours. The tan solid was filtered and washed with concentrated HCl, then stirred for 30 minutes in a mixture of 500 ml of dichloromethane and 500 ml 2N NaOH. The organic layer was separated, dried over sodium sulfate, concentrated under vacuum, and the resulting oil crystallized from 100 ml of diethyl ether to yield (5-chloro-2-methoxyphenyl)hydrazine (26.4 g, 84%). 1H NMR (300 MHz, CDCl3) δ6.96 (1H, d, J=2.4 Hz), 6.70 (1H, dd, 8.4, 2.4 Hz), 6.65 (1H, d, J=8.4 Hz), 3.81 (3H, s).
Quantity
121 g
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reactant
Reaction Step One
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 5-chloro-2-methoxyaniline (20.0 g, 126.98 mmol, 1.0 eq) in conc. HCl (250 mL) was added a solution NaNO2 (10.5 g, 152.38 mmol, 1.2 eq) in water (40 mL) dropwise at −5-0° C. until reaction mixture formed a clear solution. The reaction mixture was added dropwise to a stirred solution of SnCl2 (52.90 g, 279.36 mmol, 2.2 eq) in conc. HCl (250 mL) at −5° C. for 30 min. The solid precipitate obtained was filtered out and washed with excess of ice cold water to get (5-chloro-2-methoxyphenyl)hydrazine (25.3 g, 92%, off-white solid; TLC system: EtOAc/PE (3:7) Rf: 0.6).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
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Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
52.9 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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